rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
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Overview
Description
rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride: is a chemical compound that features a piperidine ring substituted with a fluorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the use of starting materials such as 3-fluoropiperidine and pyrrolidine, which are subjected to nucleophilic substitution reactions under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or rhodium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
cis-3R,4S-configured pyrrolidines: These compounds share similar stereochemistry and biological activity.
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones have similar structural features and applications.
Uniqueness: rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and pyrrolidine substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C9H19Cl2FN2 |
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Molecular Weight |
245.16 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C9H17FN2.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h8-9,11H,1-7H2;2*1H/t8-,9+;;/m1../s1 |
InChI Key |
XENORVARQSGHRH-BPRGXCPLSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC[C@H]2F.Cl.Cl |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F.Cl.Cl |
Origin of Product |
United States |
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